

# An In-depth Technical Guide to 2-Chloro-3,6-difluoroanisole

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## Compound of Interest

Compound Name: 2-Chloro-3,6-difluoroanisole

Cat. No.: B1272687

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CAS Number: 261762-37-2

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthesis, reactivity, and potential applications of **2-Chloro-3,6-difluoroanisole**, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from structurally related compounds to provide a robust predictive framework.

## Chemical and Physical Properties

The fundamental properties of **2-Chloro-3,6-difluoroanisole** are summarized below. Where direct experimental data is unavailable, values are estimated based on analogous compounds.

Property	Value	Source/Analogous Compound
CAS Number	261762-37-2	Direct
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub> O	Direct
Molecular Weight	178.57 g/mol	Direct
Boiling Point	178.3 °C	Direct[1]
Melting Point	86-91 °C	Direct[1]
Density	1.334 g/cm <sup>3</sup>	Direct[1]
Solubility	Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane.	Inferred from related compounds[2]
Stability	Expected to be stable under normal laboratory conditions. May be sensitive to strong oxidizing agents.	Inferred from related compounds[3]

## Spectroscopic Data (Predicted)

Detailed spectroscopic data for **2-Chloro-3,6-difluoroanisole** is not readily available in the public domain. The following table provides predicted chemical shifts and key spectral features based on the analysis of similar halogenated anisoles and anilines.

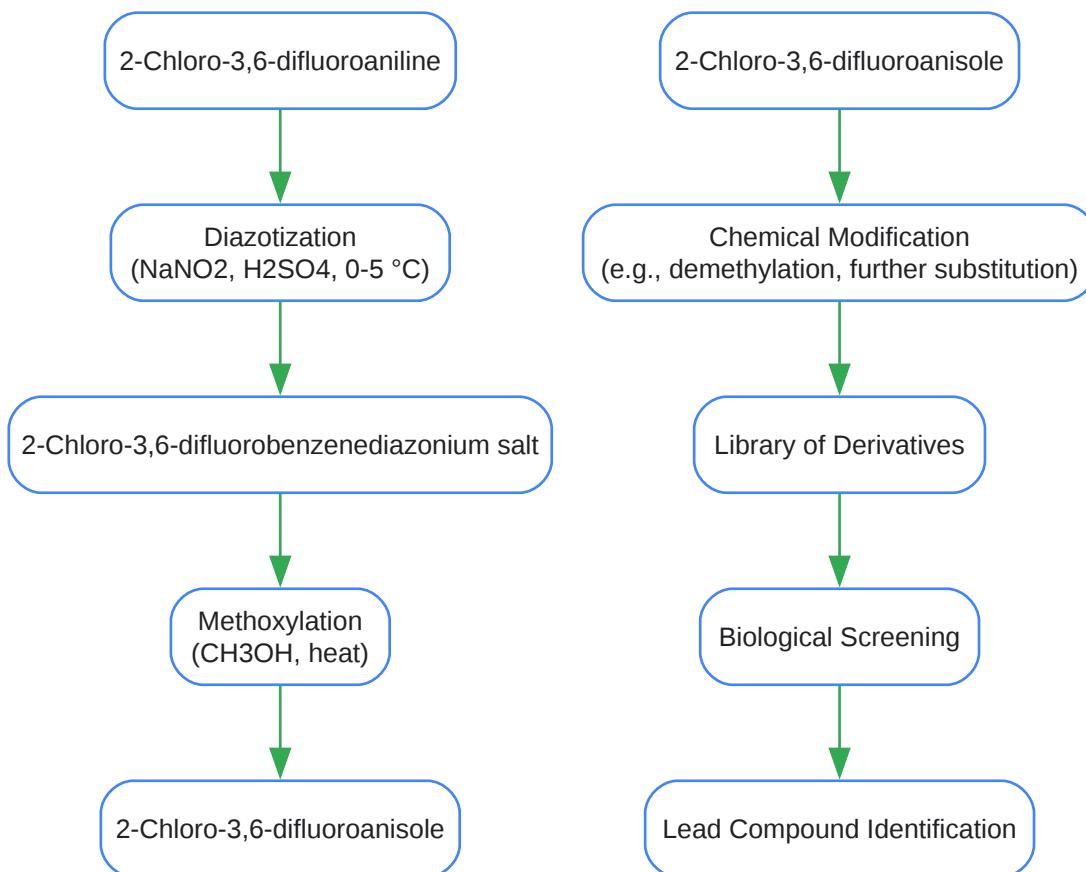
Spectroscopy	Predicted Features
$^1\text{H}$ NMR	Aromatic region ( $\delta$ 6.8-7.5 ppm, multiplet, 2H), Methoxy group ( $\delta$ ~3.9 ppm, singlet, 3H).
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160 ppm), Methoxy carbon ( $\delta$ ~56 ppm).
$^{19}\text{F}$ NMR	Two distinct signals in the typical range for aromatic fluorine atoms (-110 to -140 ppm).
IR Spectroscopy	C-H stretching (aromatic) ~3100-3000 $\text{cm}^{-1}$ , C-H stretching (aliphatic) ~2950-2850 $\text{cm}^{-1}$ , C=C stretching (aromatic) ~1600-1450 $\text{cm}^{-1}$ , C-O stretching ~1250 $\text{cm}^{-1}$ , C-F stretching ~1200-1000 $\text{cm}^{-1}$ , C-Cl stretching ~800-600 $\text{cm}^{-1}$ .
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $\text{m/z}$ 178, with an $\text{M}+2$ isotope peak characteristic of a chlorine-containing compound. Fragmentation may involve the loss of a methyl group (-15), a methoxy group (-31), or a chlorine atom (-35).

## Synthesis and Reactivity

While a specific, validated experimental protocol for the synthesis of **2-Chloro-3,6-difluoroanisole** is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for analogous compounds.

## Proposed Synthesis of 2-Chloro-3,6-difluoroanisole

A potential synthetic pathway could involve the diazotization of 2-Chloro-3,6-difluoroaniline followed by a substitution reaction with methanol. This approach is adapted from known procedures for the synthesis of fluoroanisoles from fluoroanilines.

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## References

- 1. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
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